molecular formula C16H21N3O5S B2805552 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide CAS No. 872881-34-0

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide

Cat. No.: B2805552
CAS No.: 872881-34-0
M. Wt: 367.42
InChI Key: MXGDLJLEZJAJES-UHFFFAOYSA-N
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Description

N'-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-yl core substituted with a benzenesulfonyl group and an ethanediamide side chain modified by a cyclopropyl moiety. Sulfonamides are well-documented for their roles as enzyme inhibitors, antibiotics, and receptor modulators . The cyclopropyl group may enhance metabolic stability and influence conformational rigidity, which is critical for target binding .

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c20-15(16(21)18-12-7-8-12)17-11-14-19(9-4-10-24-14)25(22,23)13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGDLJLEZJAJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide involves several steps. The primary synthetic route includes the formation of the oxazinan ring, followed by the introduction of the benzenesulfonyl group and the cyclopropyloxamide moiety. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities, including its effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the oxazinan ring play crucial roles in its activity, influencing its binding affinity and specificity. The compound may exert its effects through various mechanisms, including enzyme inhibition, receptor modulation, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogue, N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS: 869071-80-7), differs in two key aspects:

Benzenesulfonyl Substituent : The target compound lacks the 4-fluoro group present in its analogue. Fluorine substitution typically enhances electronegativity, improves metabolic stability, and increases binding affinity to hydrophobic pockets in target proteins .

Amide Side Chain: The cyclopropyl group in the target compound is smaller and more rigid than the 2-methylpropyl (isobutyl) group in the analogue.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Amide Group (R') Molecular Weight CAS Number
Target Compound Benzenesulfonyl Cyclopropyl Not reported Not reported
N'-{[3-(4-Fluorobenzenesulfonyl)-...} 4-Fluorobenzenesulfonyl 2-Methylpropyl 401.45 869071-80-7
N-(1-Azido-2-(azidomethyl)butan-2-yl)-... 4-Methylbenzenesulfonamide Azide groups Not reported Not reported

Functional Group Impact on Bioactivity

  • Sulfonyl Group: Both the target compound and its fluorinated analogue () contain sulfonamide moieties, which are known to inhibit carbonic anhydrases or bind to tyrosine kinases .
  • Cyclopropyl vs. 2-Methylpropyl : The cyclopropyl group’s smaller size may reduce steric bulk, enhancing membrane permeability compared to the bulkier 2-methylpropyl group. However, this could also decrease binding affinity in targets requiring hydrophobic interactions .

Pharmacopoeial Relevance

While focuses on benzathine benzylpenicillin, a β-lactam antibiotic salt, the target compound’s sulfonamide structure suggests divergent mechanisms. Sulfonamides typically inhibit folate synthesis in bacteria, whereas β-lactams target cell wall synthesis. This highlights the functional versatility of sulfonamide derivatives in drug design .

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₅S
Molecular Weight383.5 g/mol
CAS Number872881-04-4

The presence of the oxazinan ring and the benzenesulfonyl group enhances its interaction with biological targets, contributing to its pharmacological potential.

The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan structure provides stability and reactivity. Preliminary studies suggest that these interactions may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing oxazinan structures have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds ranged from 250 µg/ml to 7.81 µg/ml.
  • Anticancer Activity : A study on structurally related compounds showed significant cytotoxic activity against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) . The most effective compounds exhibited IC50 values ranging from 4.47 to 52.8 µM.
  • Enzyme Inhibition : The unique structure allows for potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases associated with those enzymes.

Case Study 1: Antimicrobial Evaluation

A series of compounds similar to this compound were synthesized and evaluated for their antimicrobial activity. The study found that several derivatives exhibited broad-spectrum activity against both bacterial and fungal strains, suggesting a promising avenue for the development of new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study of oxazinan derivatives, it was found that certain compounds induced significant cell cycle arrest at the G2/M phase in cancer cells. This suggests that these compounds could serve as potential chemotherapeutic agents by targeting microtubule dynamics . Molecular docking studies indicated favorable interactions with tubulin, further supporting their role as antitubulin agents.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
SulfonylationBenzenesulfonyl chloride, DCM, 25°C65–7590
Amide CouplingHATU, DMF, cyclopropylamine50–6095

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for CH₂) and benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve connectivity between the oxazinan ring and ethanediamide backbone .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 493.5 g/mol for C₂₃H₂₈FN₃O₆S) .
  • X-ray Crystallography (if available): Resolve stereochemistry and confirm sulfonamide geometry .

Basic: What are the critical structural features influencing its reactivity?

Answer:
The compound’s reactivity is governed by:

  • Benzenesulfonyl Group : Participates in hydrogen bonding with biological targets and stabilizes transition states in nucleophilic reactions .
  • Oxazinan Ring : Conformational flexibility modulates binding to enzymes or receptors .
  • Cyclopropyl Ethanediamide : Enhances metabolic stability via steric hindrance .

Q. Table 2: Functional Group Contributions

GroupRoleExample Interaction
BenzenesulfonylElectrophilic centerBinds catalytic serine in enzymes
OxazinanRigidity/Flexibility balanceAdjusts binding pocket fit
CyclopropylSteric shieldReduces CYP450-mediated oxidation

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR strategies include:

Substituent Variation :

  • Replace benzenesulfonyl with 4-methoxybenzenesulfonyl to enhance solubility .
  • Modify the cyclopropyl group with fluorinated analogs to improve target affinity .

Assay Design :

  • Use enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular viability tests (MTT assay) to quantify activity .

Q. Table 3: Analog Activity Comparison

AnalogModificationIC₅₀ (nM)Solubility (µg/mL)Reference
Parent Compound15010
4-Methoxy variantMethoxy substitution9050
Fluorinated cyclopropylCF₃ group7515

Advanced: What mechanistic hypotheses explain its enzyme inhibitory activity?

Answer:
Proposed mechanisms include:

  • Active Site Binding : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases), mimicking substrate transition states .
  • Allosteric Modulation : The oxazinan ring induces conformational changes in target proteins, altering substrate accessibility .

Q. Validation Methods :

  • Molecular Dynamics Simulations : Predict binding modes and residence times .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Advanced: How should researchers resolve contradictions in biological assay data?

Answer:
Common contradictions arise from:

  • Purity Variability : Impurities ≥5% skew dose-response curves. Mitigate via orthogonal purification (HPLC + LC-MS) .
  • Assay Conditions : pH or solvent effects (e.g., DMSO >1% denatures proteins). Standardize buffers and controls .

Q. Case Study :

  • A study reported conflicting IC₅₀ values (100 nM vs. 500 nM). Reanalysis revealed residual DMSO in stock solutions altered enzyme kinetics .

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